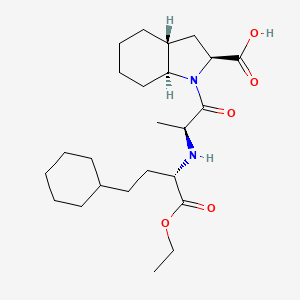
Hexahydrotrandolapril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydrotrandolapril is a derivative of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure. It is a non-sulhydryl prodrug that is metabolized in the liver to its active form, trandolaprilat, which inhibits the conversion of angiotensin I to angiotensin II, a key regulator of blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hexahydrotrandolapril involves multiple steps. One method includes the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride using phosphorous pentachloride and dichloromethane. This intermediate is then converted to 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride using methylbenzene and acetyl chloride. Further steps involve the use of dimethyl formamide and 1-pyrrole cyclohexene to prepare 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is then converted to (2S)-octahydro-1H-indole-2-methyl carboxylate using methanol and palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring process control, safety, and cost-effectiveness. The methods involve the use of high-performance thin-layer chromatography (HPTLC) for validation and quality control .
Análisis De Reacciones Químicas
Types of Reactions: Hexahydrotrandolapril undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the active form, trandolaprilat .
Aplicaciones Científicas De Investigación
Hexahydrotrandolapril has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the validation of pharmaceutical formulations.
Biology: Studied for its interactions with natural excipients in solid dosage forms.
Industry: Employed in the development of new pharmaceutical formulations and quality control processes.
Mecanismo De Acción
Hexahydrotrandolapril, like trandolapril, is an ACE inhibitor. It prevents the formation of angiotensin II from angiotensin I by inhibiting the ACE enzyme. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The compound undergoes enzymatic hydrolysis in the liver to form its active metabolite, trandolaprilat, which exerts the therapeutic effects .
Comparación Con Compuestos Similares
Ramipril: Another ACE inhibitor with similar applications in hypertension and heart failure treatment.
Enalapril: Widely used ACE inhibitor with a similar mechanism of action.
Perindopril: Known for its long-acting effects in the treatment of hypertension.
Uniqueness: Hexahydrotrandolapril is unique due to its specific synthetic route and the intermediates involved in its production. Its non-sulhydryl nature differentiates it from other ACE inhibitors, potentially reducing certain side effects associated with sulfhydryl-containing compounds .
Propiedades
Fórmula molecular |
C24H40N2O5 |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C24H40N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h16-21,25H,3-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1 |
Clave InChI |
DUGIBDLRAMZMEA-WTNASJBWSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O |
SMILES canónico |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)

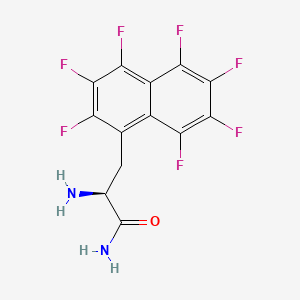
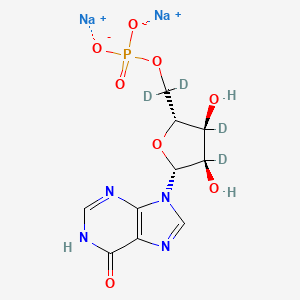

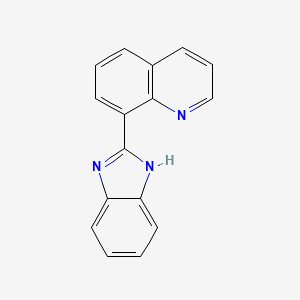
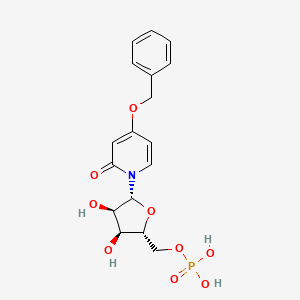
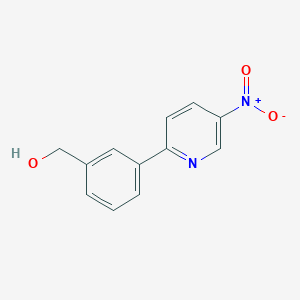
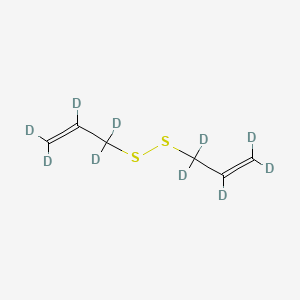
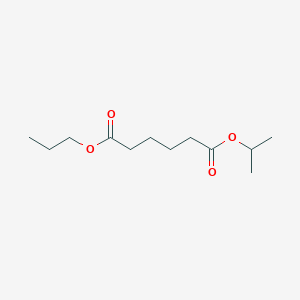
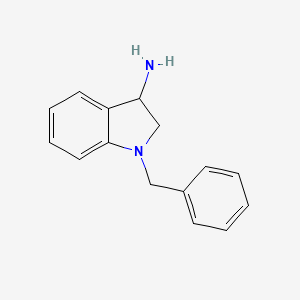
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)

